1,2-Dilinoleoyl-SN-glycero-3-phosphocholine (DLPC) is a naturally occurring phospholipid belonging to the phosphatidylcholine class. It is primarily found in soybean lecithin, a complex mixture of lipids extracted from soybeans. [, ] DLPC is characterized by two linoleic acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions. This specific arrangement of fatty acids contributes to its unique properties and biological activity.
In scientific research, DLPC serves as a crucial model lipid for studying membrane dynamics, lipid-protein interactions, and the effects of various stimuli on cell membranes. [, ] Its high content of polyunsaturated fatty acids makes it particularly valuable for investigating oxidative stress and the role of antioxidants. [, , ] DLPC also exhibits potential therapeutic applications due to its anti-inflammatory properties. [, ]
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by the presence of two linoleic acid chains at the sn-1 and sn-2 positions. This compound is significant in membrane biochemistry and drug delivery systems due to its unique structural properties. It is classified under phosphatidylcholines and is commonly used in various scientific applications, including membrane research and the development of liposomal drug delivery systems.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine can be synthesized through several methods:
Technical details often involve controlling reaction conditions such as temperature, pH, and the presence of catalysts to optimize yield and purity .
The molecular structure of 1,2-dilinoleoyl-sn-glycero-3-phosphocholine features:
The structural formula can be represented as follows:
The compound's stereochemistry is crucial for its function in biological membranes. The double bonds in linoleic acid contribute to the fluidity of membranes formed from this phospholipid .
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine can participate in various biochemical reactions:
Technical details regarding these reactions often involve specific enzyme types or conditions that favor particular pathways .
The mechanism of action for 1,2-dilinoleoyl-sn-glycero-3-phosphocholine primarily revolves around its role in membrane dynamics:
Data supporting these mechanisms include studies demonstrating improved drug release profiles when using liposomes composed of this phospholipid compared to saturated phospholipids .
Relevant data indicate that while it has low acute toxicity, careful handling is advised due to potential health effects upon ingestion or exposure .
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:
This compound's versatility makes it a valuable tool in both basic research and applied sciences.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) is a glycerophospholipid characterized by two linoleic acid chains (18:2 Δ9,12) esterified to the sn-1 and sn-2 positions of the glycerol backbone, with a phosphocholine headgroup at sn-3. This unique molecular architecture confers distinctive biophysical properties, including moderate membrane fluidity and curvature stress, enabling dynamic interactions with proteins and other lipids. DLPC occurs naturally in mammalian cell membranes but at low abundance, making its isolation challenging; contemporary research utilizes synthetic or semi-synthetic production methods [9]. Recent studies position DLPC at the intersection of lipidomics and disease pathophysiology, with particular emphasis on its dual roles as a structural membrane component and a signaling modulator. Its polyunsaturated fatty acid composition enables preferential incorporation into lipid rafts and enhanced susceptibility to oxidative modifications, which may underpin its bioactivity in neurological and metabolic contexts [5] [8].
DLPC functions as a pleiotropic signaling molecule through direct receptor interactions and secondary messenger generation. It activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating fatty acid oxidation and inflammation. In C2C12 myocytes, DLPC treatment upregulated PPARα expression by 2.3-fold, leading to downstream suppression of pro-inflammatory cytokines like TNF-α and IL-6 [3] [6]. This pathway critically modulates insulin signaling: DLPC restores palmitate-induced impairment of IRS-1 phosphorylation and GLUT4 translocation by attenuating JNK/NF-κB activation [6].
Concurrently, DLPC exhibits agonist-like effects on membrane-associated receptors. In adipocytes, it stimulates TLR4-mediated TNF-α secretion (≥3-fold increase at 30 μM), initiating a lipolytic cascade involving hormone-sensitive lipase (HSL) phosphorylation and perilipin degradation [3] [8]. This process elevates glycerol release by 40–60%, indicative of triglyceride hydrolysis. The TNF-α dependence was confirmed via siRNA knockdown, which abrogated DLPC-induced lipolysis by 85% [6].
Structurally, DLPC’s linoleoyl chains facilitate membrane remodeling. Molecular dynamics simulations reveal that DLPC increases phospholipid packing defects and lateral pressure profiles, enhancing the accessibility of embedded proteins like protein kinase C (PKC) [7] [9]. These biophysical properties enable DLPC to modulate membrane-bound enzymatic activity, as evidenced by its activation of PKCε in neuronal cells, a kinase implicated in synaptic plasticity [5].
Table 1: Key Signaling Pathways Modulated by DLPC
Pathway | Biological Effect | Experimental System | Magnitude of Effect |
---|---|---|---|
PPARα Activation | Suppression of inflammation; Improved insulin sensitivity | Palmitate-treated C2C12 myocytes | 2.3-fold ↑ PPARα expression; 70% ↓ TNF-α |
TNF-α Secretion | HSL phosphorylation; Lipolysis induction | 3T3-L1 adipocytes | 3-fold ↑ TNF-α; 60% ↑ glycerol release |
PKCε Activation | Neurite outgrowth; Synaptic plasticity | Cortical neurons | 2.1-fold ↑ membrane translocation |
ER Stress Response | CHOP suppression; Attenuated apoptosis | Aβ-treated PC-12 cells | 50% ↓ caspase-3 activity |
DLPC also directly influences calcium homeostasis in the endoplasmic reticulum (ER). In neuronal models, it inhibits thapsigargin-induced ER stress by stabilizing SERCA2a activity, reducing cytosolic Ca²⁺ overload and subsequent calpain activation. This underlies its neuroprotective effects against protein misfolding cascades [2] [5].
Neurodegenerative Disorders
DLPC demonstrates efficacy in models of age-related cognitive decline. In senescence-accelerated mouse-prone 8 (SAMP8) mice, chronic oral administration (1 mg/kg, 7 months) reduced hippocampal neuron loss by 35% and shortened Morris water maze retention latency by 50% compared to controls [2]. This correlated with attenuated amyloid-β (Aβ)-induced cytotoxicity in PC-12 cells, where DLPC (30 μM) suppressed caspase-3 activation by 50% via inhibition of ER stress effectors like CHOP and IRE1α [2].
The lipid’s bioactive components—released linoleic acid and phosphocholine—mediate neuroprotection through complementary mechanisms. Linoleic acid derivatives (e.g., hydroxyoctadecadienoic acids) act as endogenous PPARα ligands, while phosphocholine enhances acetylcholine synthesis, potentiating cholinergic neurotransmission compromised in Alzheimer’s disease [5] [8]. DLPC additionally stabilizes lipid raft integrity in neurons, reducing aberrant APP processing and Aβ oligomerization by limiting β-secretase accessibility [5].
Table 2: Neuroprotective Effects of DLPC in Experimental Models
Pathology Model | Intervention | Key Outcomes | Proposed Mechanism |
---|---|---|---|
SAMP8 mice | 7-month oral DLPC (1 mg/kg) | 35% ↓ hippocampal neuron loss; 50% ↓ escape latency | ER stress suppression; PPARα activation |
Aβ-treated PC-12 | 30 μM DLPC, 24h | 50% ↓ caspase-3; 40% ↓ CHOP expression | SERCA2a stabilization; ↓ Ca²⁺ flux |
Prion-infected cells | DLPC nanoemulsions | 70% ↓ PrPSc aggregation | Raft disruption preventing templating |
Metabolic Disorders
DLPC exhibits dual activity in metabolic dysregulation: enhancing insulin sensitivity in muscle and promoting lipolysis in adipose tissue. In palmitate-treated C2C12 myotubes, DLPC (50 μM) restored insulin-stimulated glucose uptake by 80% through PPARα-dependent inhibition of IKKβ/NF-κB signaling [6]. This effect was abolished by PPARα siRNA, confirming target specificity.
Adipose-specific actions involve TNF-α-mediated apoptosis of mature adipocytes. DLPC (10–50 mg/mL) induces caspase-3 activation and DNA fragmentation in 3T3-L1 cells within 24 hours, reducing lipid droplet volume by 45% [8]. This "browning" effect increases mitochondrial density and UCP1 expression, suggesting potential utility in obesity-related metabolic syndrome.
The compound’s structural isomerism is critical for bioactivity: sn-1/sn-2 linoleoyl positioning optimizes PPARα binding affinity (Kd = 110 nM) compared to mono-unsaturated analogs like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), which show 3-fold lower potency [10]. This specificity underscores DLPC’s unique therapeutic potential among phospholipids.
Emerging Delivery Approaches
Nanotherapeutic formulations exploit DLPC’s self-assembly properties for targeted CNS delivery. In liposomal systems, DLPC enhances blood-brain barrier (BBB) penetration via ApoE receptor-mediated transcytosis, achieving 8-fold higher brain accumulation than free drugs [5]. Stimuli-responsive variants incorporating DLPC undergo structural changes in acidic inflammatory milieus (pH 6.5–6.8), releasing neuroprotective payloads [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0